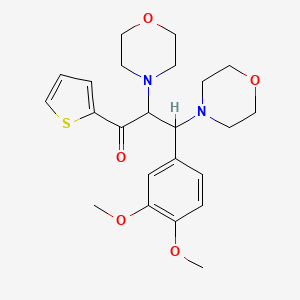

3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 3,4-dimethoxyphenyl group at position 3, two morpholino moieties at positions 2 and 3, and a thiophen-2-yl group at position 1. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in anticancer agents, often associated with microtubule disruption (e.g., combretastatin analogs) . The morpholino groups (six-membered amine-containing rings) enhance solubility and bioavailability, while the thiophene ring contributes to metabolic stability and electronic interactions with biological targets .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-27-18-6-5-17(16-19(18)28-2)21(24-7-11-29-12-8-24)22(25-9-13-30-14-10-25)23(26)20-4-3-15-31-20/h3-6,15-16,21-22H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNVLATUOFSGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions:

-

Step 1: Synthesis of Intermediate Compounds

Preparation of 3,4-Dimethoxybenzaldehyde: This can be synthesized from 3,4-dimethoxytoluene through oxidation.

Preparation of Thiophene-2-carboxaldehyde: This can be synthesized from thiophene through formylation.

-

Step 2: Formation of the Core Structure

Aldol Condensation: The 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde undergo aldol condensation to form the core structure.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Observations:

Core Structure: The target compound’s propan-1-one core differs from the acrylonitrile (in compound 31) or chalcone (in 61) backbones of analogs. This may influence binding kinetics and target specificity.

Anticancer Activity: Compound 31 (a benzothiophene acrylonitrile derivative) demonstrates potent anticancer activity (GI50 <10–100 nM) against 60 human cancer cell lines . The target compound’s thiophen-2-yl group may mimic the benzo[b]thiophene in 31, but its morpholino groups could modulate efflux pump interactions, a known resistance mechanism .

Substitution Patterns: Chalcone derivatives (e.g., 61) utilize α-substitution (e.g., hydroxy, methoxy) to tune reactivity and bioactivity . The target compound’s 3,4-dimethoxyphenyl group aligns with this strategy but replaces α-substituents with morpholino moieties for enhanced solubility.

Synthetic Feasibility: While analogs like 31 and 61 are synthesized via condensation or α-substitution reactions , the target compound’s dual morpholino groups likely require multistep functionalization, posing synthetic challenges but offering modularity for structure-activity relationship (SAR) studies.

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one , identified by its CAS number 494830-89-6, is a synthetic organic compound with potential biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C23H30N2O5S

- Molecular Weight : 446.56 g/mol

- SMILES Notation : COc1cc(ccc1OC)C(C(C(=O)c1cccs1)N1CCOCC1)N1CCOCC1

The structure features a dimethoxyphenyl group, morpholino moieties, and a thiophene ring, which may contribute to its biological activities.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

- Antitumor Activity : Studies have shown that derivatives with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with morpholino groups have been linked to enhanced cytotoxicity against various cancer cell lines.

- Antioxidant Properties : The presence of methoxy groups in the phenyl ring is associated with increased antioxidant activity, which can protect cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the mTOR pathway, which is crucial for cell growth and metabolism.

Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of morpholino-containing compounds on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Morpholino derivative A | 12.5 | Caspase activation |

| Morpholino derivative B | 15.0 | Cell cycle arrest |

Study 2: Antioxidant Activity

A comparative analysis of various methoxy-substituted phenolic compounds demonstrated that those with two methoxy groups exhibited superior antioxidant activity compared to their mono-substituted counterparts.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 3-(3-Methoxyphenyl)-2-morpholino | 85 | 20 |

| 3-(3,4-Dimethoxyphenyl)-2-morpholino | 95 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.